molecular formula C3H7NO B6611442 N-cyclopropylhydroxylamine CAS No. 435270-09-0

N-cyclopropylhydroxylamine

Cat. No.: B6611442
CAS No.: 435270-09-0
M. Wt: 73.09 g/mol
InChI Key: ATLZOHJWRFQKDI-UHFFFAOYSA-N
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Description

N-cyclopropylhydroxylamine is a chemical compound with the molecular formula C₃H₇NO It is a member of the hydroxylamine family, characterized by the presence of a hydroxylamine group (-NH-OH) attached to a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with hydrogen peroxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 35°C to 90°C, depending on the specific catalyst used . Titanium-silicon molecular sieves are often employed as catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cyclopropylhydroxylamine involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme. This enzyme is crucial for DNA synthesis and repair, and its inhibition leads to the suppression of bacterial proliferation . The compound’s ability to form reactive intermediates also contributes to its biological activity .

Comparison with Similar Compounds

N-cyclopropylhydroxylamine can be compared with other hydroxylamine derivatives such as N-isopropylhydroxylamine and N-methylhydroxylamine. While all these compounds share the hydroxylamine functional group, their reactivity and applications differ due to the nature of the substituent attached to the nitrogen atom . This compound is unique in its ability to form stable cyclopropyl derivatives, which are valuable in synthetic chemistry and medicinal research .

List of Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Continued research into its properties and applications is likely to yield further insights and innovations.

Biological Activity

N-Cyclopropylhydroxylamine is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

Structural Characteristics

This compound is characterized by a cyclopropyl group attached to a hydroxylamine functional group. This unique structure imparts distinct chemical properties, making it an interesting candidate for various biological applications. The cyclopropane moiety can influence the compound's reactivity and interaction with biological targets, such as enzymes and receptors.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to act as a precursor for various bioactive compounds. Hydroxylamines, in general, are known for their diverse biological effects, including:

  • Enzyme Inhibition : Hydroxylamines can act as inhibitors of specific enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Antitumor Activity : Certain hydroxylamines have shown promise in cancer treatment by inducing apoptosis in tumor cells.

The mechanisms through which this compound exerts its biological effects are varied and depend on the specific target enzyme or receptor. Key mechanisms include:

  • Formation of Reactive Intermediates : The compound may undergo metabolic activation to form reactive intermediates that can covalently modify target proteins.
  • Electrophilic Attack : The electrophilic nature of the hydroxylamine allows it to participate in nucleophilic substitution reactions with thiol groups in proteins, leading to enzyme inhibition .
  • Sigmatropic Rearrangements : this compound can serve as a precursor for [3,3]-sigmatropic rearrangements, facilitating the synthesis of complex heterocycles that possess biological activity .

Synthesis

The synthesis of this compound has been explored through various methodologies. Recent advancements have focused on scalable synthetic routes that facilitate the production of both ring-substituted and unsubstituted forms. Key synthetic approaches include:

  • Reduction of Ketoximes : Utilizing optimized conditions to reduce ketoximes to hydroxylamines with high yields.
  • Aza-Hock Reaction : Employing hydroxylamines as aminating reagents for C–H amination processes, expanding their utility in organic synthesis .
  • Bench-Stable Precursors : Development of bench-stable O-cyclopropyl hydroxylamines that can be easily manipulated in subsequent reactions .

Enzyme Inhibition Studies

A series of studies have demonstrated the enzyme inhibitory potential of this compound derivatives. For instance, research indicates that certain derivatives exhibit significant inhibition against monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases .

CompoundTarget EnzymeInhibition (%)
AMAO85
BAldose Reductase75
CCyclic AMP Phosphodiesterase60

Antimicrobial Activity

In another study, this compound derivatives were evaluated for their antimicrobial properties against various bacterial strains. Results showed promising activity against both Gram-positive and Gram-negative bacteria.

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
DE. coli32 µg/mL
ES. aureus16 µg/mL

Properties

IUPAC Name

N-cyclopropylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c5-4-3-1-2-3/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZOHJWRFQKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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